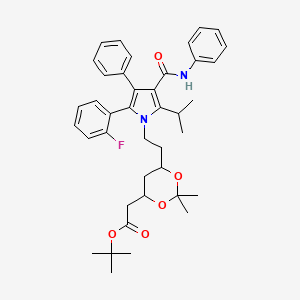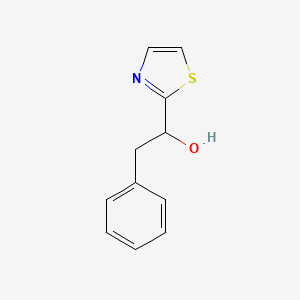
2'-Deoxy-5-methyl-isocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-methyl-isocytidine is a nucleoside analog known for its significant role in various biochemical and medical applications. This compound is a modified form of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced with a hydrogen atom, and a methyl group is added to the 5 position of the cytosine base. This structural modification imparts unique properties to the compound, making it valuable in scientific research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5-methyl-isocytidine involves multiple steps, starting from readily available nucleoside precursors. One common method includes the protection of the hydroxyl groups of the nucleoside, followed by selective methylation at the 5 position of the cytosine base. The final step involves deprotection to yield the desired compound. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 2’-Deoxy-5-methyl-isocytidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-5-methyl-isocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-formyl-2’-deoxycytidine.
Reduction: Reduction reactions can convert it back to its original form or other derivatives.
Substitution: The methyl group at the 5 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2’-Deoxy-5-methyl-isocytidine, such as 5-formyl-2’-deoxycytidine and other substituted analogs .
Applications De Recherche Scientifique
2’-Deoxy-5-methyl-isocytidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and genetic regulation.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-methyl-isocytidine involves its incorporation into DNA or RNA, where it can pair with 2’-deoxyisoguanosine. This pairing disrupts normal base pairing and can inhibit nucleic acid synthesis, leading to antiviral or anticancer effects. The compound targets viral polymerases and other enzymes involved in nucleic acid metabolism, thereby interfering with the replication of viruses or the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
2’-Deoxycytidine: A natural nucleoside with similar structure but lacking the methyl group at the 5 position.
5-Methylcytidine: Similar to 2’-Deoxy-5-methyl-isocytidine but with a hydroxyl group at the 2’ position.
2’-Deoxy-5-formylcytidine: An oxidized derivative of 2’-Deoxy-5-methyl-isocytidine.
Uniqueness: 2’-Deoxy-5-methyl-isocytidine is unique due to its ability to form stable base pairs with 2’-deoxyisoguanosine, which is not observed with natural nucleosides. This property makes it valuable in expanding the genetic alphabet and in the development of novel therapeutic agents .
Propriétés
IUPAC Name |
2-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(11)12-9(5)16)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLOFHWYJZIMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)

![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)








